molecular formula C10H22O2Si B8129236 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 108269-33-6

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8129236
CAS No.: 108269-33-6
M. Wt: 202.37 g/mol
InChI Key: BIULXYNLMGANCB-UHFFFAOYSA-N
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Description

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silyl ether derivative of 2-butanone, where a tert-butyldimethylsilyl (TBDMS) group is attached via an oxygen atom at the 3-position. The TBDMS group is widely employed in organic synthesis as a protecting group for alcohols and other oxygen-containing functionalities due to its stability under basic and mildly acidic conditions, as well as its ease of removal using fluoride ions .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-8(11)9(2)12-13(6,7)10(3,4)5/h9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULXYNLMGANCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453009
Record name 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108269-33-6
Record name 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Protection of 3-Hydroxy-2-Butanone

The most straightforward route involves silylating 3-hydroxy-2-butanone with tert-butyldimethylsilyl chloride (TBDMSCl) . In a representative procedure, 3-hydroxy-2-butanone is treated with TBDMSCl (1.2–2.0 equivalents) in the presence of imidazole (2.5–3.0 equivalents) in anhydrous dimethylformamide (DMF) at 60°C for 12–24 hours. This method achieves moderate yields (65–75%) but requires rigorous exclusion of moisture to prevent premature cleavage of the silyl ether.

Key Variables:

  • Excess TBDMSCl improves conversion but complicates purification.

  • Substituting DMF with dichloromethane (DCM) reduces reaction rates but enhances selectivity for monosilylation.

Base-Mediated Silylation Using Sodium Bis(Trimethylsilyl)Amide

Alternative protocols employ sodium bis(trimethylsilyl)amide (NaHMDS) as a non-nucleophilic base. A 2025 Organic Syntheses procedure demonstrates the silylation of 3-hydroxy-2-butanone with TBDMSCl (1.1 equivalents) in tetrahydrofuran (THF) at −78°C, yielding 82% of the target compound after 2 hours. NaHMDS facilitates deprotonation of the hydroxyl group without competing side reactions, making it superior to imidazole in low-temperature applications.

Oxidation of Silyl-Protected Diols

Permanganate-Mediated Oxidation of 2,3-Butanediol Derivatives

A two-step approach involves silylating 2,3-butanediol followed by selective oxidation of the secondary alcohol. For example, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanol is treated with potassium permanganate (KMnO₄) under acidic conditions (pH 4–5) to yield the ketone. Using 3.0 equivalents of KMnO₄ at 0°C for 14 hours achieves 68% isolated yield, whereas alkaline conditions favor diol byproducts.

Table 1: Oxidation Efficiency Under Varied Conditions

KMnO₄ (Equiv.)Temperature (°C)pHYield (%)Byproducts
1.50745Triols (30%)
3.00468Epoxides (<5%)
3.025455Over-oxidized (20%)

Osmium Tetroxide–Periodate Cleavage of Enol Ethers

In a 2001 study, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanone was synthesized via oxidative cleavage of a silyl-protected enol ether. Treating 3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1,3-butadiene with osmium tetroxide (OsO₄) and sodium metaperiodate (NaIO₄) in a 1:5 molar ratio selectively generates the ketone in 72% yield. This method avoids over-oxidation but requires careful handling of toxic OsO₄.

Enamine Intermediate Routes

Condensation with Dimethylamine

A 2025 protocol describes the preparation of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanone via enamine formation. 4-Dimethylamino-3-buten-2-one reacts with TBDMSCl (1.5 equivalents) in THF using NaHMDS as a base, yielding the silylated enamine. Subsequent hydrolysis with aqueous HCl (1M) provides the ketone in 78% overall yield.

Mechanistic Insight:

  • The enamine acts as a masked carbonyl, preventing undesired silylation of the ketone.

  • Hydrolysis at 0°C minimizes desilylation.

Challenges and Side Reactions

Competing Epoxidation in Oxidative Methods

Oxidation of silyl-protected diols with KMnO₄ occasionally produces epoxides (e.g., 3-((tert-butyldimethylsilyl)oxy)-2,3-epoxybutane ) due to residual double bonds in starting materials. Employing oxone as an alternative oxidant reduces epoxide formation to <5% but requires longer reaction times (24–48 hours).

Acid Sensitivity of Silyl Ethers

The tert-butyldimethylsilyl group is stable under basic conditions but prone to cleavage by protic acids. For instance, exposure to trifluoroacetic acid (TFA) during workup decreases yields by 15–20%. Neutral aqueous quenches (e.g., sodium bicarbonate) are recommended post-silylation.

Industrial-Scale Considerations

Solvent Recycling

Industrial protocols favor toluene over DMF for silylation due to easier recovery via distillation. A 2025 pilot study achieved 89% solvent reuse across five batches without yield loss.

Catalytic Silylation

Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to reduce TBDMSCl usage to 1.05 equivalents. This method, while promising, remains experimental due to catalyst deactivation after three cycles .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl group stabilizes the alcohol, preventing unwanted reactions. It can be selectively removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol .

Comparison with Similar Compounds

Functional Group Variations

Cyclobutanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 929913-18-8)
  • Structure : Cyclic ketone with a TBDMS group at the 3-position.
  • Applications in strained ring systems for drug intermediates or materials science .
3-(tert-Butyldimethylsilyloxy)glutaric Anhydride (CAS: 91424-40-7)
  • Structure : Cyclic anhydride with a TBDMS-protected hydroxyl group.
  • Key Differences :
    • The anhydride functionality is highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the ketone group in the target compound.
    • Used as a building block for peptide and polymer synthesis .
Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 104501-60-2)
  • Structure : Aldehyde with a TBDMS group at the 2-position.
  • Key Differences :
    • The aldehyde group is more electrophilic than a ketone, making it prone to oxidation or nucleophilic attack (e.g., in aldol reactions).
    • Used in asymmetric synthesis for chiral alcohol preparation .

Silyl Group Variations

(2R,3S,4S)-1-(tert-Butyldiphenylsilyloxy)-2,4-dimethyl-5-hexyn-3-ol
  • Structure : Features a bulkier tert-butyldiphenylsilyl (TBDPS) group.
  • Key Differences :
    • TBDPS offers enhanced steric protection compared to TBDMS but requires harsher conditions (e.g., prolonged fluoride treatment) for deprotection.
    • Preferred in multi-step syntheses requiring prolonged stability under acidic conditions .

Molecular Architecture and Reactivity

Octanoic Acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, Methyl Ester (CAS: 112611-71-9)
  • Structure : Long-chain ester with a TBDMS-protected hydroxyl group.
  • Key Differences :
    • The ester group enables participation in transesterification or hydrolysis reactions, unlike the ketone in the target compound.
    • Applications in lipid and surfactant chemistry .
CYCLOHEXANOL, 2-[3-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]PROPYL]-, CIS (CAS: 183435-74-7)
  • Structure: Cyclohexanol derivative with a TBDMS group.
  • Key Differences :
    • The secondary alcohol moiety (protected as a silyl ether) contrasts with the ketone functionality, altering hydrogen-bonding capacity and solubility.
    • Used in stereoselective synthesis of cyclic ethers .

Stability and Handling

  • TBDMS vs. TBDPS Stability :
    • TBDMS ethers (as in the target compound) are less stable under acidic conditions than TBDPS ethers but are more easily cleaved with tetra-n-butylammonium fluoride (TBAF) .
  • Moisture Sensitivity: All silyl-protected compounds require anhydrous storage to prevent premature deprotection, as seen in supplier handling notes for CAS: 929913-18-8 .

Biological Activity

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 131340-65-3) is a siloxane derivative of butanone that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylsilyl group that may influence its reactivity and biological interactions.

  • Molecular Formula : C10H22O2Si
  • Molecular Weight : 202.36 g/mol
  • Structure : The compound features a butanone backbone with a silyl ether substituent, which may enhance its solubility and stability in various environments.

Biological Activity Overview

The biological activity of 2-butanone and its derivatives has been studied primarily in terms of toxicity, metabolism, and potential therapeutic effects. Here are the key findings:

Toxicological Profile

  • Absorption and Metabolism :
    • 2-Butanone is rapidly absorbed through inhalation and dermal routes. In humans, metabolites such as 3-hydroxy-2-butanone and 2,3-butanediol have been identified following exposure .
    • Studies indicate that approximately 20-40% of inhaled 2-butanone is excreted unchanged via the lungs .
  • Neurological Effects :
    • Exposure to 2-butanone has been linked to neurological symptoms including headaches, fatigue, and intoxication sensations at low concentrations (100 ppm) .
    • In volunteer studies, significant increases in symptoms were noted at higher exposure levels (200 ppm), although neurobehavioral tests showed no significant differences compared to controls .
  • Respiratory and Ocular Irritation :
    • Concentrations above 3,809 ppm resulted in sensory irritation in animal studies . Severe respiratory distress was observed at concentrations exceeding 10,000 ppm in rats and guinea pigs .

Case Studies

Several case studies have explored the effects of 2-butanone on various biological systems:

  • Animal Studies :
    • In rats exposed to high concentrations (800 ppm for five weeks), no significant changes were observed in liver cytochrome P450 enzyme profiles . However, other studies indicated liver weight increases associated with prolonged exposure .
    • The compound has shown potential to potentiate the hepatotoxic effects of other chemicals such as chloroform when administered together .
  • Human Exposure :
    • A study involving mothers exposed to 2-butanone indicated a correlation with certain health outcomes in offspring; however, the sample size was limited .

Detailed Research Findings

Study TypeOrganismExposure LevelKey Findings
Inhalation StudyHumans100 ppmNeurological symptoms reported
Animal StudyRats800 ppmIncreased liver weight but no enzyme profile changes
Combined ExposureRatsHigh levelsPotentiation of hepatotoxicity with chloroform
Urinary Metabolite StudyHumansVariousMetabolites detected post-exposure

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) ether group in the synthesis of this compound?

The TBDMS ether group serves as a protective moiety for hydroxyl (-OH) functionalities during multi-step organic syntheses. This protection prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) at the hydroxyl site. For example, in the synthesis of complex molecules like statins or antibiotics, the TBDMS group is introduced via silylation reagents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions and later removed using fluoride-based deprotection agents (e.g., tetrabutylammonium fluoride) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability testing should include:

  • Thermal stability : Analyze decomposition via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) at elevated temperatures.
  • Moisture sensitivity : Monitor hydrolysis rates in controlled humidity environments using NMR or FTIR to detect silyl ether cleavage.
  • Light sensitivity : Expose samples to UV/visible light and track degradation products via HPLC-MS.
    Note: Evidence indicates a lack of published data on decomposition products, necessitating empirical validation .

Q. What spectroscopic methods are effective for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR can identify the TBDMS group (δ ~0.1–0.3 ppm for Si-CH3_3 protons) and the ketone moiety (δ ~200–220 ppm for carbonyl carbon).
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns (e.g., [M – OH]+ ions observed in Zr-catalyzed carboalumination products) .
  • IR : Detect characteristic Si-O-C stretches (~1250–1100 cm1^{-1}) and carbonyl absorption (~1700 cm1^{-1}) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?

  • Reproduce measurements : Use standardized protocols (e.g., USP methods for melting point determination).
  • Cross-validate : Compare data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed syntheses).
  • Document conditions : Note solvent purity, heating rates, and instrumentation calibration to identify confounding factors .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : Employ NIOSH-approved P95 respirators if airborne particulates are generated.
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited, so assume precautionary measures .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the TBDMS group to sterically hindered hydroxyl sites?

  • Catalyst selection : Use imidazole or DMAP to enhance silylation efficiency.
  • Solvent choice : Anhydrous DMF or dichloromethane improves reagent solubility.
  • Temperature control : Moderate heating (40–60°C) accelerates reaction kinetics without promoting side reactions.
  • Monitoring : Track progress via TLC (Rf shift) or in situ IR spectroscopy .

Q. What strategies resolve contradictions in synthetic yields reported for TBDMS-protected intermediates?

  • Re-examine purity : Ensure starting materials (e.g., alcohols, silyl chlorides) are free from moisture.
  • Byproduct analysis : Use LC-MS to identify competing reactions (e.g., over-silylation or desilylation).
  • Scale effects : Test reproducibility at micro- and milli-mole scales to assess mixing efficiency .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic additions?

  • DFT calculations : Model transition states to predict regioselectivity in ketone reactions (e.g., Grignard additions).
  • Solvent effects : Simulate polarity impacts using COSMO-RS or implicit solvent models.
  • Steric maps : Visualize molecular surfaces to identify hindered reaction sites .

Q. What methodologies enable the design of analogs with modified silyl ethers for enhanced stability or reactivity?

  • Group variation : Substitute TBDMS with bulkier (e.g., TIPS) or labile (e.g., TMS) silyl groups.
  • Linker modification : Introduce spacers (e.g., ethylene glycol chains) between the silyl ether and ketone.
  • Bioprobe integration : Attach fluorophores or affinity tags via orthogonal protecting groups .

Q. How can researchers address the lack of toxicological data for this compound?

  • In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HepG2).
  • Genotoxicity testing : Use Ames tests or comet assays to assess mutagenic potential.
  • Metabolic profiling : Incubate with liver microsomes to identify Phase I/II metabolites via LC-HRMS. Prioritize OECD guidelines for regulatory compliance .

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